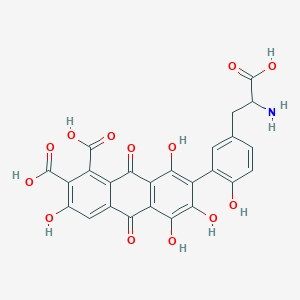
Laccaic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laccaic acid C is a tetrahydroxyanthraquinone that is that is 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted by two carboxy groups at positions 1 and 2 as well as a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. A minor component of LAC dye together with laccaic acids A, B and D It has a role as a dye and an animal metabolite. It is a polyphenol, a tetrahydroxyanthraquinone, a tricarboxylic acid and an alpha-amino acid.
Aplicaciones Científicas De Investigación
Food Coloring Agent
Laccaic acid C is primarily recognized for its use as a natural food coloring agent. It is part of the lac dye, which has been utilized in the food industry due to its vibrant red color and safety profile. Recent studies have confirmed that lac dye, containing laccaic acids, does not exhibit mutagenic or clastogenic effects, making it a safe option for food applications .
Case Study: Nonclinical Safety Evaluation
A systematic evaluation of lac dye indicated that it has a no-observed-adverse-effect-level (NOAEL) of 500 mg/kg body weight in rats over a 90-day study period. This suggests that this compound can be safely incorporated into food products without adverse health effects .
Medicinal Applications
This compound possesses notable bioactive properties, including antioxidant and anti-inflammatory effects. Recent research has demonstrated its potential in addressing insulin resistance induced by high-fat diets. In a study involving C57BL/6J mice, treatment with this compound improved biochemical parameters and liver function by modulating epigenetic alterations associated with insulin resistance .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that extracts containing laccaic acids can inhibit the growth of gram-positive and gram-negative bacteria as well as certain fungi.
Case Study: Antimicrobial Efficacy
In vitro experiments demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as high as 1000 µg/ml . Additionally, methylated derivatives of lac dye showed strong antifungal properties against pathogens like Alternaria solani and Curvularia lunata .
Textile Dyeing
The potential of this compound extends to the textile industry, where it serves as a natural dye alternative to synthetic dyes. Its application provides an eco-friendly option for coloring fabrics without the harmful effects associated with chemical dyes.
Research Insights
Recent studies have explored sustainable extraction methods for this compound using microwave-assisted techniques, which enhance the efficiency of dyeing processes while minimizing environmental impact . The use of natural mordants further improves the fastness properties of textiles dyed with this compound.
Summary of Findings
Propiedades
Fórmula molecular |
C25H17NO13 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39) |
Clave InChI |
VRXULZFQCGXCRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















